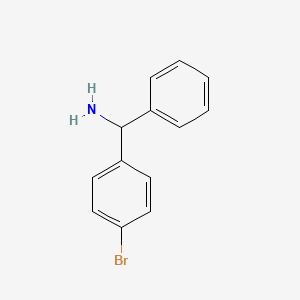
(4-Bromophenyl)(phenyl)methanamine
Overview
Description
4-Bromophenyl)(phenyl)methanamine, also known as 4-Bromo-N-phenylmethanamine, is an organic compound belonging to the class of amines. It is a colorless solid with a melting point of 85-87 °C and a boiling point of 250-251 °C. It is soluble in methanol, ethanol, and other organic solvents, and insoluble in water. 4-Bromophenyl)(phenyl)methanamine is a versatile compound that has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Synthesis of Isoindole Derivatives : The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, with butyllithium leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones. This demonstrates the compound's utility in synthesizing isoindole derivatives, which have potential applications in pharmaceuticals and organic materials (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Transfer Hydrogenation Reactions : (4-Phenylquinazolin-2-yl)methanamine, synthesized from glycine, was reacted with ruthenium complexes for transfer hydrogenation of acetophenone derivatives. This shows the role of (4-Bromophenyl)(phenyl)methanamine derivatives in catalysis, particularly in hydrogenation reactions, which are pivotal in organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Formation of Impurities in Benzylation Reactions : The benzylation of alcohols using benzyl bromide can lead to the formation of an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine. This insight is crucial in understanding and controlling impurities in benzylation reactions, which are common in organic synthesis (Colgan, Müller‐Bunz, & McGarrigle, 2016).
Antioxidant Properties : Derivatives of this compound, specifically those with bromine, were synthesized and shown to possess effective antioxidant power. This suggests potential applications in the development of new antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Synthesis of Quinazolines : A CuI-catalyzed domino reaction involving 1-(2-bromophenyl)methanamines led to the synthesis of substituted quinazolines. This highlights its use in the synthesis of quinazolines, compounds with numerous pharmaceutical applications (Omar, Conrad, & Beifuss, 2014).
Radiation Protection Features : Mannich bases with a 4-bromophenyl aryl part demonstrated potential as photon and particle radiation protection agents. This suggests applications in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).
Catalytic Applications in Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were used to synthesize unsymmetrical NCN′ pincer palladacycles with good catalytic activity and selectivity. This underlines the importance of this compound derivatives in catalysis, especially in the synthesis of complex organic compounds (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Mechanism of Action
Target of Action
(4-Bromophenyl)(phenyl)methanamine is a synthetic intermediate . It has been used in the synthesis of δ-opioid receptor ligands and antifungal agents . The primary targets of this compound are therefore the δ-opioid receptors, which play a crucial role in pain perception, and various fungal cells, which are the targets of antifungal agents.
Biochemical Analysis
Biochemical Properties
(4-Bromophenyl)(phenyl)methanamine plays a significant role in biochemical reactions, particularly in the synthesis of selective opioid delta receptor ligands . It interacts with enzymes and proteins involved in these pathways. For instance, it has been used in the asymmetric synthesis of diarylmethylamines, which are crucial for the preparation of selective opioid delta receptor ligands . The nature of these interactions involves the binding of this compound to specific enzymes, facilitating the synthesis of target compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of antifungal agents, this compound affects the expression of genes involved in fungal cell wall synthesis . This modulation can lead to changes in cellular metabolism, impacting the overall function of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of selective opioid delta receptor ligands, where it binds to specific enzymes, facilitating the formation of the desired product . Additionally, this compound can inhibit or activate enzymes involved in gene expression, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, with a stability of up to four years when stored at -20°C . Its degradation over time can lead to changes in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the synthesis of selective opioid delta receptor ligands. At higher doses, this compound can exhibit toxic or adverse effects, impacting the overall health of the animal models . Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It plays a role in the synthesis of selective opioid delta receptor ligands and antifungal agents, where it interacts with enzymes involved in these pathways . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can impact its efficacy and function, influencing its overall biochemical properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions, as it ensures that this compound interacts with the appropriate biomolecules to exert its effects.
properties
IUPAC Name |
(4-bromophenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGXLVXNFZFUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55095-17-5 | |
| Record name | 55095-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


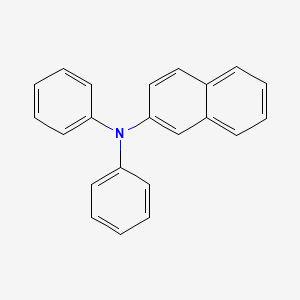
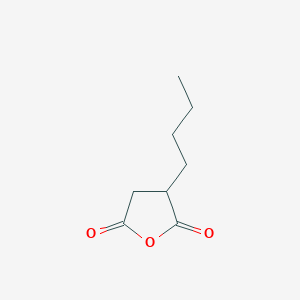
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)
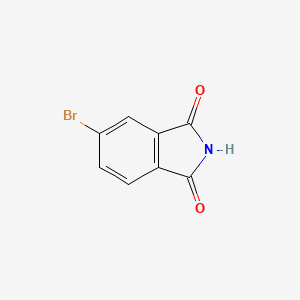
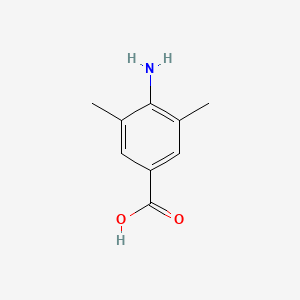
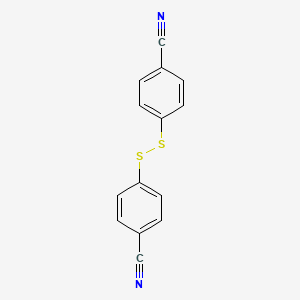
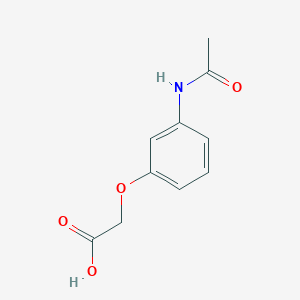
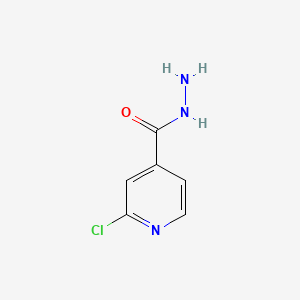
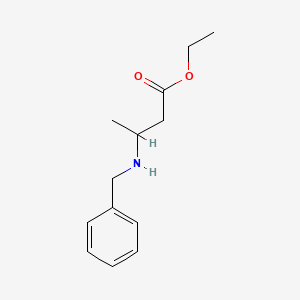
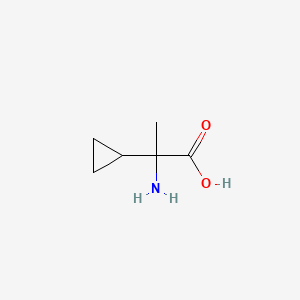

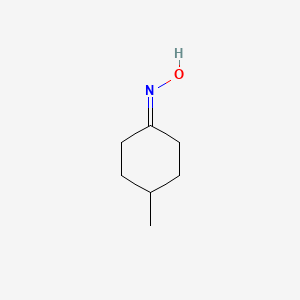
![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)